molecular formula C15H13ClN2S B1419180 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol CAS No. 1154202-23-9

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol

Cat. No. B1419180
CAS RN: 1154202-23-9
M. Wt: 288.8 g/mol
InChI Key: YSNJGEUHIOBTMG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzodiazole, which is a type of heterocyclic compound. Benzodiazoles and their derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Synthesis and Structural Studies : Benzimidazole derivatives have been synthesized and studied for their structural and spectroscopic properties, which include X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, and vibrational spectra of these compounds (Saral, Özdamar, & Uçar, 2017).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of similar compounds, focusing on bond angles, molecular conformation, and interactions like hydrogen bonding and π-π interactions (Özdemir et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Benzimidazole derivatives have been evaluated for their ability to inhibit corrosion in metals. These studies involve the use of gravimetric, electrochemical, and SEM methods, providing insights into the protective layer formation on metal surfaces (Ammal, Prajila, & Joseph, 2018).

Pharmacological Studies

  • Antibacterial Activity : Derivatives of benzimidazole, including those similar to the chemical , have been synthesized and tested for their antimicrobial activity against various bacteria, molds, and yeasts. These studies contribute to understanding the potential use of these compounds in treating infections (Tien et al., 2016).

  • Anticancer Activity : Some studies have focused on synthesizing compounds with benzimidazole derivatives and evaluating their anticancer activity. These include testing against cancer cell lines and investigating their effects on cellular processes (Gomha, Salah, & Abdelhamid, 2014).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by benzodiazoles and their derivatives, it’s possible that this compound could have interesting biological properties worth exploring .

Biochemical Analysis

Biochemical Properties

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity and protein function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors that alter their signaling capabilities . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling. At high doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis . Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. It can be transported across cellular membranes by specific transporters and may accumulate in certain tissues or cellular compartments . The localization and accumulation of the compound can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondrial outer membrane, where it can interact with mitochondrial proteins and influence mitochondrial function . The subcellular localization of the compound can significantly impact its activity and role in cellular processes.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-6-7-14-13(8-10)17-15(19)18(14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNJGEUHIOBTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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